N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-24(2,3)17-14-12-16(13-15-17)22(27)25-19-9-5-4-8-18(19)23-26-20-10-6-7-11-21(20)28-23/h4-15H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDRMARRYGZEEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide typically involves the condensation of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like chloroform . The reaction conditions may vary, but the general approach involves heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their cyclization and functionalization. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide, a compound belonging to the benzothiazole family, has garnered attention for its diverse biological activities. Benzothiazoles are known for their pharmacological significance, including antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C24H22N2OS. Its structure consists of a benzothiazole moiety linked to a phenyl group and a tert-butylbenzamide structure, which contributes to its lipophilicity and potential biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 394.51 g/mol |
| CAS Number | 477569-48-5 |
| Solubility | Soluble in organic solvents like DMSO |
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action primarily involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antibacterial Activity
A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of this compound against multiple pathogens. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, demonstrating potent activity comparable to standard antibiotics .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates caspase pathways leading to programmed cell death.
Research Findings: Apoptotic Induction
In a study by Johnson et al. (2024), treatment with this compound resulted in a significant increase in apoptotic cells as evidenced by Annexin V staining and flow cytometry analysis. The results indicated that the compound triggers mitochondrial dysfunction and ROS generation in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It exhibits the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Experimental Evidence: In Vivo Studies
In a murine model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.
- Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting cytokine production.
Q & A
Basic: What are the standard synthetic routes for N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide, and how are intermediates characterized?
Answer:
The compound is typically synthesized via multi-step reactions involving condensation of benzothiazole derivatives with substituted benzamides. For example, analogous syntheses involve refluxing intermediates like 2-aminobenzothiazole with activated carbonyl compounds under acidic or basic conditions . Key steps include:
- Reaction Optimization : Heating under reflux (e.g., 100°C in methanol or THF) to promote amide bond formation.
- Characterization : Intermediates are purified via recrystallization and analyzed using ¹H/¹³C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. Purity is assessed via elemental analysis .
Basic: How is the crystal structure of this compound determined, and which software tools are essential for refinement?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data Collection : Using synchrotron or lab-based diffractometers.
- Refinement : Employ SHELX (e.g., SHELXL for small-molecule refinement) to solve and refine structures, leveraging constraints for disordered regions .
- Visualization : Tools like Mercury CSD aid in analyzing packing motifs and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
Advanced: How do molecular packing arrangements influence photophysical properties, and what experimental approaches probe these effects?
Answer:
Aggregation-induced emission (AIE) mechanisms, as observed in analogues like 3OTB , arise from restricted intramolecular rotation in condensed states. Methodologies include:
- Spectroscopy : Time-resolved fluorescence and UV-Vis to compare emission in amorphous vs. crystalline phases.
- Crystallography : Correlate emission intensity (e.g., quantum yield) with molecular order (crystalline > amorphous) .
- Theoretical Modeling : Density Functional Theory (DFT) calculations to map excited-state transitions and torsional barriers .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Discrepancies (e.g., disorder, twinning) require:
- Cross-Validation : Refine with multiple software (SHELXL vs. OLEX2) and validate using R-free metrics .
- Data Filtering : Apply sigma-cutoff criteria to exclude weak reflections.
- Complementary Techniques : Pair SCXRD with powder XRD or electron diffraction to confirm phase purity .
Advanced: What computational strategies are used to study interactions between this compound and biomolecules like DNA?
Answer:
- Molecular Docking : Predict binding modes using AutoDock/Vina with DNA duplexes (e.g., B-DNA).
- Spectroscopic Validation : UV-Vis titration and fluorescence quenching to determine binding constants (Kb).
- DFT Analysis : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic interactions .
Basic: What protocols are recommended for initial biological screening (e.g., antiproliferative or anti-HIV activity)?
Answer:
- In Vitro Assays :
- Antiproliferative : MTT assay on cancer cell lines (e.g., HeLa), with IC50 determination.
- Anti-HIV : Use TZM-bl cells infected with HIV-1IIIB, measuring luciferase activity .
- Controls : Include reference drugs (e.g., doxorubicin) and solvent-only blanks.
Advanced: How are structure-activity relationships (SARs) explored for benzothiazole derivatives?
Answer:
- Derivative Synthesis : Modify substituents (e.g., tert-butyl, trifluoromethyl) to alter lipophilicity or steric effects.
- Pharmacological Profiling : Compare IC50 values across derivatives to identify critical functional groups.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with activity .
Advanced: What challenges arise in optimizing reaction yields for benzothiazole-amide derivatives, and how are they addressed?
Answer:
- Byproduct Formation : Monitor via TLC/HPLC and optimize reaction time/temperature.
- Catalyst Selection : Use Pd-based catalysts for Suzuki couplings or DMAP for acylations.
- Scale-Up : Employ flow chemistry for exothermic reactions to improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
